Cas no 1096-29-3 (9(11)-Dehydromestranol)

9(11)-Dehydromestranol structure
9(11)-Dehydromestranol structure
商品名:9(11)-Dehydromestranol
CAS番号:1096-29-3
MF:C21H24O2
メガワット:308.414066314697
CID:1058957
PubChem ID:15765084

9(11)-Dehydromestranol 化学的及び物理的性質

名前と識別子

    • 9(11)-Dehydromestranol
    • 17α-ethinyl-3-methoxyestra-1,3,5(10),9(11)-tetraene-17β-ol
    • インチ: 1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1
    • InChIKey: GVXJUYLYKYITPG-ANULTFPQSA-N
    • ほほえんだ: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4C=C(C=CC=4C3=CC[C@@]21C)OC

計算された属性

  • せいみつぶんしりょう: 308.177630004g/mol
  • どういたいしつりょう: 308.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 3.6

9(11)-Dehydromestranol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-499651-2.5 mg
9(11)-Dehydromestranol-d3,
1096-29-3
2.5 mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-499650-100 mg
9(11)-Dehydromestranol,
1096-29-3
100MG
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-499650-100mg
9(11)-Dehydromestranol,
1096-29-3
100mg
¥3234.00 2023-09-05
TRC
D229875-1g
9(11)-Dehydromestranol
1096-29-3
1g
$ 1590.00 2022-06-05
TRC
D229875-1000mg
9(11)-Dehydromestranol
1096-29-3
1g
$1918.00 2023-05-18
TRC
D229875-100mg
9(11)-Dehydromestranol
1096-29-3
100mg
$253.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-499651-2.5mg
9(11)-Dehydromestranol-d3,
1096-29-3
2.5mg
¥2858.00 2023-09-05
TRC
D229875-500mg
9(11)-Dehydromestranol
1096-29-3
500mg
$ 800.00 2023-09-08

9(11)-Dehydromestranol 関連文献

9(11)-Dehydromestranolに関する追加情報

Comprehensive Overview of 9(11)-Dehydromestranol (CAS No. 1096-29-3): Properties, Applications, and Research Insights

9(11)-Dehydromestranol (CAS No. 1096-29-3) is a steroidal compound with significant interest in pharmaceutical and biochemical research. Structurally derived from mestranol, this molecule features a unique 9(11)-dehydro modification, which influences its biological activity and metabolic pathways. Researchers and industry professionals often search for terms like "9(11)-Dehydromestranol synthesis", "CAS 1096-29-3 applications", or "steroid derivatives in medicine", reflecting its relevance in drug development and hormone-related studies.

The compound’s molecular formula, C21H28O2, and its steroidal backbone make it a subject of exploration for potential therapeutic uses. Recent trends highlight growing interest in sustainable steroid synthesis and green chemistry approaches, aligning with global demands for environmentally friendly pharmaceutical production. Questions like "How is 9(11)-Dehydromestranol metabolized?" or "What are the alternatives to traditional steroid synthesis?" frequently appear in academic and industrial forums.

From a biochemical perspective, 9(11)-Dehydromestranol interacts with estrogen receptors, though its affinity and effects differ from its parent compound. This specificity has spurred investigations into targeted hormone therapies and personalized medicine, particularly in conditions influenced by hormonal imbalances. Searches for "estrogen receptor modulators" or "steroid-based drug design" often intersect with discussions about this compound.

In the context of analytical chemistry, CAS 1096-29-3 is characterized by techniques such as HPLC, NMR, and mass spectrometry. Laboratories prioritize high-purity standards and reproducible synthesis methods, addressing common queries like "How to validate 9(11)-Dehydromestranol purity?" or "Best practices for steroid characterization". The compound’s stability under varying conditions is another area of focus, especially for long-term storage and formulation.

Beyond pharmaceuticals, 9(11)-Dehydromestranol serves as a reference standard in research, aiding in the development of novel diagnostic tools and biomarker studies. Its role in advancing endocrine research is underscored by publications exploring its mechanistic pathways. Emerging topics like "AI-driven drug discovery" and "computational modeling of steroids" further highlight its interdisciplinary importance.

Regulatory and safety profiles of 9(11)-Dehydromestranol adhere to international guidelines, ensuring its ethical use in research. Frequently asked questions include "Is 9(11)-Dehydromestranol approved for clinical use?" or "What are the handling precautions for steroid compounds?", emphasizing the need for clear, accessible information.

In summary, 9(11)-Dehydromestranol (CAS No. 1096-29-3) represents a versatile compound bridging pharmaceutical innovation and fundamental science. Its study continues to evolve, driven by technological advancements and societal needs for safer, more effective therapeutics. By addressing both niche and broad search queries, this overview aims to enhance visibility while maintaining scientific rigor.

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